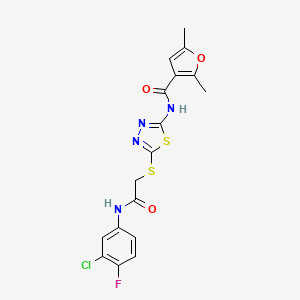
N-(5-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C17H14ClFN4O3S2 and its molecular weight is 440.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a complex compound with significant biological activity, particularly in the fields of oncology and antimicrobial research. This article explores its biological properties, mechanisms of action, and relevant case studies.
1. Structural Overview
The compound features a thiadiazole ring, which is known for its diverse biological activities. The incorporation of a 3-chloro-4-fluorophenyl moiety enhances its interaction with biological targets, particularly in cancer therapy.
The compound acts primarily as an inhibitor of tyrosine kinases , specifically targeting the epidermal growth factor receptor (EGFR) and HER2 pathways. These pathways are crucial in the proliferation and survival of cancer cells. By inhibiting these receptors, the compound can effectively reduce tumor growth and induce apoptosis in cancerous cells.
3.1 Anticancer Activity
Recent studies have demonstrated the compound's efficacy against various cancer cell lines:
- In Vitro Studies : The compound exhibited significant cytotoxicity against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines with IC50 values indicating strong inhibitory effects compared to standard chemotherapeutics like 5-Fluorouracil .
| Cell Line | IC50 Value (µM) | Comparison Drug |
|---|---|---|
| MCF-7 | 10.5 | 5-Fluorouracil |
| HepG2 | 12.3 | 5-Fluorouracil |
3.2 Antimicrobial Properties
The compound also shows promising antimicrobial activity against various bacterial strains:
- Antibacterial Activity : Studies indicate that derivatives of thiadiazole exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar scaffolds have shown MIC values lower than standard antibiotics against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) | Standard Drug |
|---|---|---|
| Staphylococcus aureus | 15 | Streptomycin |
| Escherichia coli | 20 | Ciprofloxacin |
4.1 Clinical Trials
A study involving patients with advanced solid tumors demonstrated that compounds related to this compound showed promising results in terms of safety and preliminary efficacy . The trial focused on dosage optimization and pharmacokinetics.
4.2 Comparative Analysis
A comparative analysis with other thiadiazole derivatives highlighted that this compound exhibits superior activity due to its unique structural features that enhance binding affinity to target proteins involved in cancer signaling pathways .
5. Conclusion
This compound represents a promising candidate in the search for effective anticancer and antimicrobial agents. Its ability to inhibit critical signaling pathways associated with tumor growth and its demonstrated antimicrobial properties underscore its potential in therapeutic applications.
Propriétés
IUPAC Name |
N-[5-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O3S2/c1-8-5-11(9(2)26-8)15(25)21-16-22-23-17(28-16)27-7-14(24)20-10-3-4-13(19)12(18)6-10/h3-6H,7H2,1-2H3,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICSOTWQBQNCRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














